2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine
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Overview
Description
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of three pyridine rings attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the reaction of 2-aminopyridine with 2,4,6-trichloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In biological systems, it may interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(pyridin-2-yl)pyrimidine
- 2,4-Di(pyridin-3-yl)-6-(pyridin-2-yl)pyrimidine
- 2,4-Di(pyridin-4-yl)-6-(pyridin-2-yl)pyrimidine
Uniqueness
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is unique due to its specific arrangement of pyridine rings, which imparts distinct chemical and physical properties. This unique structure allows it to form stable complexes with metals and exhibit specific biological activities that are not observed in its analogs.
Properties
Molecular Formula |
C19H13N5 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2,4-dipyridin-2-yl-6-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C19H13N5/c1-3-10-21-15(7-1)18-12-17(14-6-5-9-20-13-14)23-19(24-18)16-8-2-4-11-22-16/h1-13H |
InChI Key |
NAIGHQGBSCRDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CN=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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